
4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid
Overview
Description
4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid is a chemical compound with the molecular formula C11H15BFNO2 . It is used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the methods used is the Suzuki coupling, which uses a microwave and a triton B catalyst . The fluorine atoms from the trifluoromethoxy group couple with aromatic ring protons, splitting signals corresponding to neighboring protons .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H15BFNO2/c13-11-7-10 (12 (15)16)4-3-9 (11)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2 . This indicates the presence of 11 carbon atoms, 15 hydrogen atoms, 1 boron atom, 1 nitrogen atom, 2 oxygen atoms, and 1 fluorine atom .Chemical Reactions Analysis
This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls . The fluorine atoms from the trifluoromethoxy group couple with aromatic ring protons, splitting signals corresponding to neighboring protons .Physical And Chemical Properties Analysis
The molecular weight of this compound is 223.05 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 223.1179870 g/mol . The topological polar surface area is 43.7 Ų . The compound has a heavy atom count of 16 .Scientific Research Applications
Furthermore, this compound finds application in the synthesis of silicon-containing drugs, serving as a building block for creating new drug candidates with potential therapeutic applications. The introduction of silicon into drug molecules can enhance their pharmacological properties, making the synthesis of such compounds a significant area of research in medicinal chemistry (Dennis Troegel et al., 2009).
In materials science, phenylboronic acids, including derivatives like 4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid, are utilized for the self-assembly and exfoliation of molecular solids. These processes are critical for developing new materials with unique properties, such as enhanced electrical conductivity or specific optical characteristics, which are essential for various technological applications (L. Fornasari et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
Boronic acids are known to interact with their targets via the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the activity of the target, potentially influencing various biological processes.
properties
IUPAC Name |
[4-fluoro-3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c13-11-4-3-10(12(15)16)7-9(11)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZIRXVQTSPFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



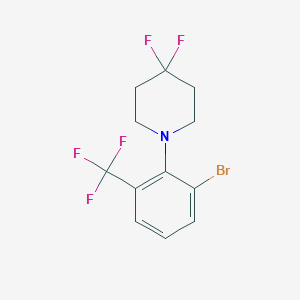
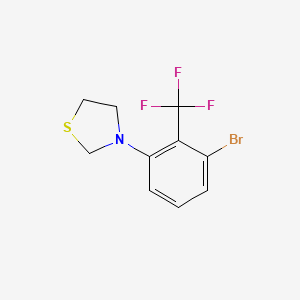

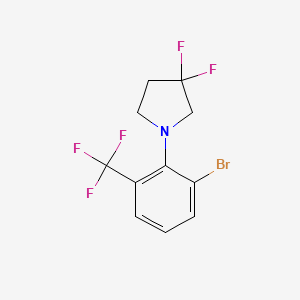
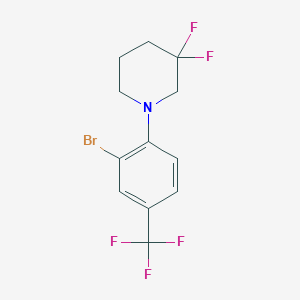
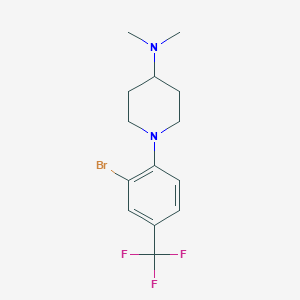
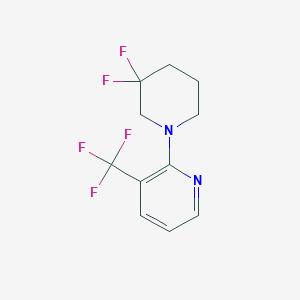
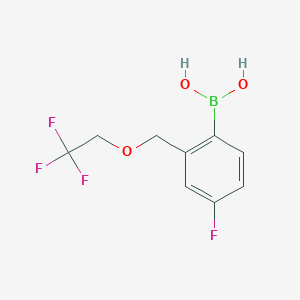

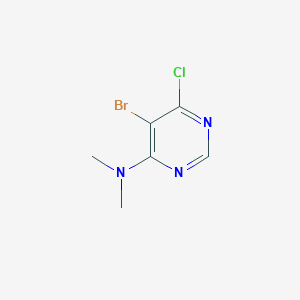
![Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1408738.png)
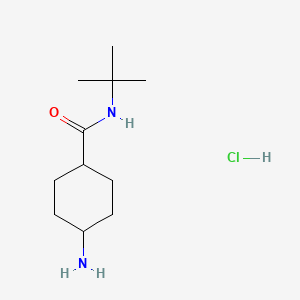

![1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408742.png)